Enhanced Lipophilicity for Superior Membrane Permeability vs. IPAM and N-Methyl Analog
N-Butyl-3-(1H-indol-3-yl)propanamide demonstrates a calculated LogP of 3.1, representing a 30% increase in lipophilicity over the unsubstituted IPAM (cLogP 2.4) and a 55% increase over the N-methyl analog (cLogP 2.0) [1]. This physicochemical differentiation is critical for central nervous system (CNS) targeting, as higher LogP values within this range are strongly correlated with enhanced passive diffusion across the blood-brain barrier [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP: 3.1 |
| Comparator Or Baseline | IPAM (CAS 5814-93-7): cLogP 2.4; N-methyl analog (CAS 69397-85-9): cLogP 2.0 |
| Quantified Difference | 30% increase vs. IPAM; 55% increase vs. N-methyl analog |
| Conditions | Calculated using standard in silico methods (ALOGPS 2.1) |
Why This Matters
Higher lipophilicity is a key differentiator for researchers prioritizing CNS bioavailability, potentially enabling lower effective doses in neuroprotection models.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 LogP Calculation for CAS 69397-86-0, 5814-93-7, and 69397-85-9. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
